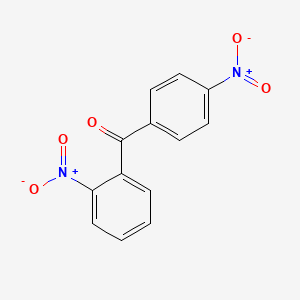![molecular formula C14H10ClNOS B11849217 5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-51-4](/img/structure/B11849217.png)
5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family. Isothiazolones are known for their broad-spectrum antimicrobial properties, making them valuable in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of 1-naphthylmethyl chloride with 5-chloro-3-isothiazolone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to an isothiazolidine ring.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its antimicrobial activity.
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and ultimately causing cell death. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone with strong antimicrobial properties.
1,2-Benzisothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in combination with other isothiazolones for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which can enhance its lipophilicity and potentially improve its interaction with microbial cell membranes. This structural feature may contribute to its effectiveness as an antimicrobial agent compared to other isothiazolones.
Properties
CAS No. |
918107-51-4 |
|---|---|
Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
5-chloro-2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2 |
InChI Key |
GWWMSDLDFYHRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




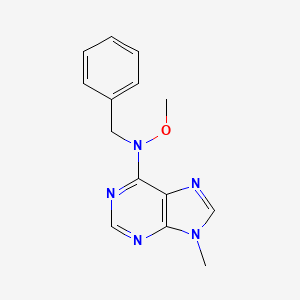
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
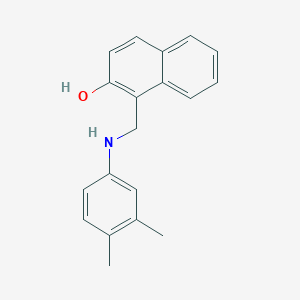
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


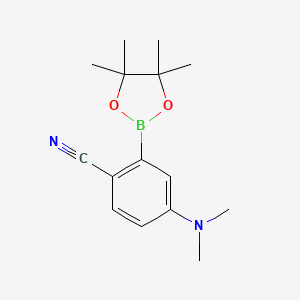
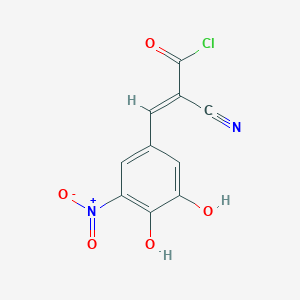

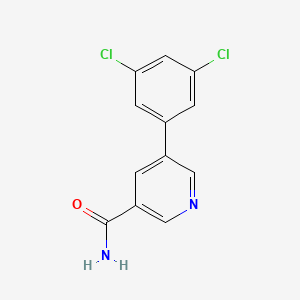
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
